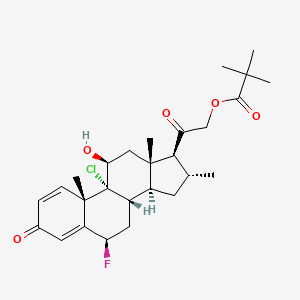
6-(R)-Clocortolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-®-Clocortolone is a synthetic corticosteroid with anti-inflammatory properties. It is used in various medical applications, particularly in dermatology, to treat inflammatory skin conditions. The compound is known for its efficacy and relatively low side effect profile compared to other corticosteroids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-®-Clocortolone involves multiple steps, starting from a suitable steroid precursor. The key steps include selective chlorination and subsequent functional group modifications to achieve the desired stereochemistry and functional groups. The reaction conditions typically involve the use of chlorinating agents, solvents, and catalysts to facilitate the transformations.
Industrial Production Methods
In industrial settings, the production of 6-®-Clocortolone is optimized for large-scale synthesis. This involves the use of continuous flow reactors, high-purity reagents, and stringent quality control measures to ensure consistency and yield. The process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
6-®-Clocortolone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have varying biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s pharmacological properties.
Substitution: Halogenation and other substitution reactions can introduce new functional groups, enhancing or modifying the compound’s activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine and bromine are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 6-®-Clocortolone. These derivatives can be further studied for their potential therapeutic applications.
Scientific Research Applications
6-®-Clocortolone has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of corticosteroids.
Biology: The compound is used in cell culture studies to investigate its effects on inflammation and immune response.
Medicine: 6-®-Clocortolone is used in clinical trials to evaluate its efficacy and safety in treating various inflammatory conditions.
Industry: The compound is used in the formulation of topical creams and ointments for dermatological applications.
Mechanism of Action
6-®-Clocortolone exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding initiates a cascade of events, leading to the translocation of the receptor-ligand complex into the nucleus. Once in the nucleus, the complex interacts with specific DNA sequences, modulating the transcription of anti-inflammatory genes and suppressing the expression of pro-inflammatory genes. This results in a reduction of inflammation and immune response.
Comparison with Similar Compounds
Similar Compounds
- Hydrocortisone
- Prednisolone
- Betamethasone
Comparison
Compared to other corticosteroids like hydrocortisone and prednisolone, 6-®-Clocortolone has a higher potency and a more favorable side effect profile. It is less likely to cause skin thinning and other adverse effects commonly associated with long-term corticosteroid use. Additionally, its unique chemical structure allows for better penetration and retention in the skin, making it particularly effective for topical applications.
Properties
Molecular Formula |
C27H36ClFO5 |
|---|---|
Molecular Weight |
495.0 g/mol |
IUPAC Name |
[2-[(6R,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C27H36ClFO5/c1-14-9-16-17-11-19(29)18-10-15(30)7-8-26(18,6)27(17,28)21(32)12-25(16,5)22(14)20(31)13-34-23(33)24(2,3)4/h7-8,10,14,16-17,19,21-22,32H,9,11-13H2,1-6H3/t14-,16+,17+,19-,21+,22-,25+,26+,27+/m1/s1 |
InChI Key |
SXYZQZLHAIHKKY-FIHDXIENSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)COC(=O)C(C)(C)C)C)O)Cl)C)F |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)COC(=O)C(C)(C)C)C)O)Cl)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1-Dimethylethyl N-[(1S,3R,4S)-4-Amino-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]carbamate](/img/structure/B13443685.png)
![4-[(R)-(4-Chlorophenyl)phenylmethyl]-1-piperazinecarboxaldehyde](/img/structure/B13443696.png)
![[9-[2-[10-(2,5-Dihydroxy-3,4-dimethylphenyl)decoxycarbonyl]phenyl]-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;hydroxide](/img/structure/B13443697.png)
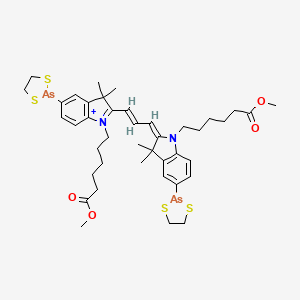
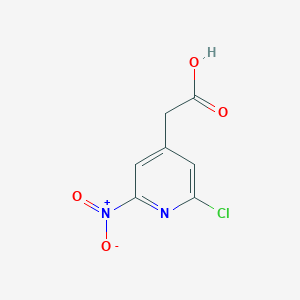

![Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-phenyl-](/img/structure/B13443719.png)
![5,6-Dihydrofuro[2,3-c]pyridazin-3-amine](/img/structure/B13443722.png)

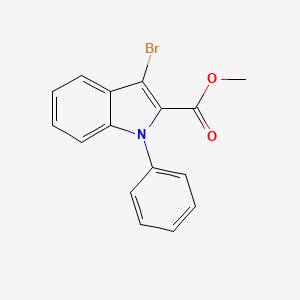
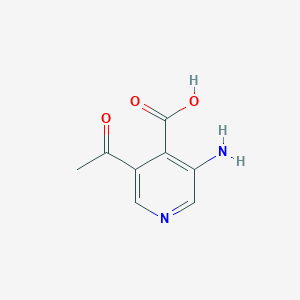
![1,3-Bis-[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]-5-glycidyl Isocyanurate](/img/structure/B13443742.png)
![6,8-dioxabicyclo[3.2.1]oct-2-en-4-yl acetate](/img/structure/B13443745.png)
![Piperazine, 1-acetyl-4-[4-[[2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-, (2S-cis)-](/img/structure/B13443756.png)
